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Compound of Interest

Compound Name: Gold fluoride

Cat. No.: B1233690

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of novel
gold fluoride compounds. It is designed to furnish researchers, scientists, and drug
development professionals with the necessary data, experimental protocols, and logical
workflows to effectively synthesize and analyze these unique chemical entities. The extreme
reactivity and unique properties of gold fluorides necessitate specialized handling and
characterization techniques, which are detailed herein.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of representative gold
fluoride compounds, facilitating rapid comparison of their structural and spectroscopic
properties.

Table 1: Crystallographic Data - Bond Lengths and
Angles
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Au Au-F Bond Other Key
- . Key Bond
Compound Oxidation Ligand(s) Length(s) Bond
Angles (°)
State (A) Lengths (A)
1.866
) (terminal),
AuFs +3 Fluoride
1.998
(bridging)
Au(1)-C(1):
(L-c) Au(1)-F(1)-
[(SIPr)AuMe( SIPr, Methyl,  2.034(3), 1.968(4),
F)2[F] +3 Fluoride 2.124(3) Au(1)-C(28): AulA):
-F)]2|F]2 . - .
g 99.69(12)
2.029(4)
[NMes][AuF4] +3 Fluoride 1.899 - 1.901
[NEta][AuFa] +3 Fluoride 1.899 - 1.901

SIPr = 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene

ble 2: : ) | Vibrational

19F NMR Chemical Shift Key Vibrational
Compound .
(5, ppm) Frequencies (cm™?)
-200 (d, 2JFF = 81.3 Hz), -233
cis-(IPr)AuMeF2 (dq, 2JFF = 81.3 Hz, 3JHF =
8.6 Hz)
[(SIPr)AuMe(u-F)]2[F]2 -253 (s)
Cs[AuF4] 585 (IR active, vas(AuFa))
[NMes][AuF4] 598 (IR active)

[NEts][AuF4]

598 (IR active)

IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Experimental Protocols
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Detailed methodologies for the key experiments cited in the characterization of gold fluoride
compounds are provided below. Given the high reactivity and sensitivity of many gold
fluorides, all manipulations should be carried out under an inert atmosphere (e.g., argon or
nitrogen) using Schlenk line or glovebox techniques.

Synthesis of a Gold(lll) Fluoride Precursor: [NMes][AuFa4]

This protocol is adapted from the synthesis of tetraalkylammonium tetrafluoroaurate(lll) salts.

Materials:

Gold(lll) chloride (AuCls)

Tetrabutylammonium fluoride (TBAF) in THF (1 M solution)

Acetonitrile (anhydrous)

Diethyl ether (anhydrous)

Schlenk flask and other appropriate glassware

Procedure:

e In a glovebox, dissolve AuCls in anhydrous acetonitrile in a Schlenk flask.
e Cool the solution to 0 °C using an ice bath.

e Slowly add a stoichiometric amount of TBAF solution in THF to the cooled AuCls solution
with vigorous stirring.

» Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
e Remove the solvent under reduced pressure.

e Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting
materials and byproducts.

¢ Dry the product under vacuum to yield [NMeas][AuF4] as a solid.
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Single-Crystal X-ray Diffraction

This protocol outlines the general procedure for obtaining single-crystal X-ray diffraction data,
with special considerations for air-sensitive samples.[1]

Crystal Growth:

e Grow single crystals suitable for X-ray diffraction by slow evaporation of a dilute solution of
the gold fluoride compound in an appropriate anhydrous solvent (e.g., acetonitrile,
dichloromethane) in a loosely capped vial inside a glovebox.

 Alternatively, use vapor diffusion by placing a vial containing the dissolved sample inside a
larger sealed container with a more volatile anti-solvent (e.g., pentane, diethyl ether).

Data Collection (for air-sensitive crystals):

» In a glovebox, select a suitable single crystal and mount it on a cryoloop using a minimal
amount of inert oil (e.g., Paratone-N).[1]

o Rapidly transfer the mounted crystal to the goniometer of the diffractometer, which is under a
cold stream of nitrogen gas (typically 100-150 K) to prevent atmospheric exposure and
thermal degradation.

o Center the crystal in the X-ray beam.

» Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source
(e.g., Mo Ka or Cu Ka radiation) and a detector (e.g., CCD or CMOS).

e Process the diffraction data using appropriate software to integrate the reflection intensities
and perform absorption corrections.

e Solve the crystal structure using direct methods or Patterson methods, and refine the
structure using full-matrix least-squares on F2.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a powerful tool for characterizing fluorine-containing compounds due to the 100%
natural abundance and high gyromagnetic ratio of the 19F nucleus.[2]
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Sample Preparation:

 In a glovebox, dissolve 5-10 mg of the gold fluoride compound in a deuterated solvent (e.qg.,
CDsCN, CD2Cl2) in an NMR tube.

e Ensure the solvent is anhydrous to prevent decomposition of the sample.

e Add an internal standard if quantitative analysis is required. A common standard is
trifluorotoluene.

Data Acquisition:
e Acquire the 19F NMR spectrum on a high-field NMR spectrometer.

o Use a pulse sequence that provides good quantitative results, such as a simple pulse-
acquire sequence with a sufficient relaxation delay (5 times the longest T1).

e Proton decoupling is often used to simplify the spectra, but coupled spectra can provide
valuable information about H-F coupling.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides information about the bonding and symmetry of the gold
fluoride compounds.

Sample Preparation (for air-sensitive compounds):

e FT-IR: In a glovebox, prepare a KBr pellet by grinding a small amount of the sample with dry
KBr powder and pressing it into a transparent disk. Alternatively, for soluble compounds, a
solution spectrum can be obtained using an IR-transparent solvent and a sealed cell.

e Raman: Seal the solid sample in a glass capillary inside a glovebox. For solutions, use a
sealed cuvette.

Data Acquisition:

e FT-IR: Record the spectrum using an FT-IR spectrometer. Collect a background spectrum of
the pure KBr pellet or the solvent for subtraction.
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» Raman: Acquire the spectrum using a Raman spectrometer with a suitable laser excitation
wavelength to avoid fluorescence.

Computational Modeling (Density Functional Theory)

DFT calculations are valuable for predicting and interpreting the structural and spectroscopic
properties of gold fluoride compounds.

Methodology:

o Construct the initial molecular geometry of the gold fluoride compound using a molecular
modeling program.

o Perform geometry optimization and frequency calculations using a suitable DFT functional
(e.g., B3LYP, PBEO) and basis set. For gold, a basis set that includes relativistic effects (e.g.,
a relativistic effective core potential like Stuttgart-RSC) is crucial. A basis set such as 6-
31+G(d) can be used for ligand atoms.[3]

e To model the compound in solution, use a polarizable continuum model (PCM).[3]

o Calculate NMR chemical shifts and vibrational frequencies from the optimized geometry. The
calculated vibrational frequencies may be scaled to better match experimental values.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the characterization
of novel gold fluoride compounds.
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Caption: General workflow for the characterization of a novel gold fluoride compound.

Caption: Synthetic pathway for a neutral Gold(lll) fluoride complex.
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Caption: Logical relationship between experimental and theoretical characterization methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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